molecular formula C25H27FN4O4 B154562 tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate CAS No. 1187479-72-6

tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate

Cat. No.: B154562
CAS No.: 1187479-72-6
M. Wt: 466.5 g/mol
InChI Key: LDWYSPDHYSLKIG-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate is a key synthetic intermediate in the preparation of potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. This compound is strategically designed to incorporate the essential phthalazin-1(2H)-one pharmacophore, a moiety known to be critical for binding to the PARP-1 enzyme's active site. Research indicates that derivatives stemming from this intermediate exhibit significant anti-tumor activity, particularly in models of breast and ovarian cancers, especially those with deficiencies in homologous recombination repair pathways like BRCA1 and BRCA2 mutations . The mechanism of action for the final active compounds involves inhibiting PARP-1, an enzyme crucial for the repair of single-strand DNA breaks. By inhibiting PARP, these compounds induce the accumulation of DNA damage, leading to synthetic lethality in cancer cells that already have impaired DNA repair mechanisms. The tert-butyloxycarbonyl (Boc) protected piperazine ring in this intermediate provides a versatile handle for further synthetic elaboration, allowing researchers to introduce diverse substituents to optimize the pharmacokinetic and pharmacodynamic properties of candidate drug molecules. Its primary research value lies in its utility as a building block for the discovery and development of targeted cancer therapies, providing a core structure for structure-activity relationship (SAR) studies aimed at enhancing potency, selectivity, and drug-like characteristics of novel PARP inhibitors.

Properties

IUPAC Name

tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN4O4/c1-25(2,3)34-24(33)30-12-10-29(11-13-30)23(32)19-14-16(8-9-20(19)26)15-21-17-6-4-5-7-18(17)22(31)28-27-21/h4-9,14H,10-13,15H2,1-3H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWYSPDHYSLKIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763114-04-1
Record name tert-butyl 4-{2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoyl}piperazine-1-carboxylate
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Biological Activity

tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate, with the CAS number 763114-04-1, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C25_{25}H27_{27}FN4_{4}O4_{4}, with a molecular weight of 466.5 g/mol. It features a complex structure that includes a piperazine ring, a fluorinated benzoyl moiety, and a phthalazinone derivative. The compound's properties include:

PropertyValue
Molecular Weight466.5 g/mol
XLogP32.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Rotatable Bond Count5
Topological Polar Surface Area91.3 Ų

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of phthalazinones have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

A study published in Cancer Letters demonstrated that phthalazinone derivatives could effectively inhibit the growth of human cancer cell lines by targeting specific signaling pathways associated with tumor growth and survival .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer progression. Specifically, it may act as an inhibitor of certain kinases or other proteins that are critical for cell division and survival. Additionally, the fluorine atom in the structure may enhance the compound's binding affinity to target proteins, thereby increasing its efficacy.

Case Studies

Several case studies have explored the biological effects of related compounds:

  • In Vivo Studies : In animal models, similar compounds have shown a reduction in tumor size when administered at specific dosages. For example, a study involving a related phthalazinone compound reported a significant decrease in tumor volume in mice treated with the drug compared to control groups .
  • Cell Line Studies : In vitro studies using human cancer cell lines have demonstrated that treatment with tert-butyl derivatives resulted in increased apoptosis rates and decreased cell viability. Flow cytometry analysis revealed significant changes in cell cycle distribution upon treatment .

Scientific Research Applications

Overview

Tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry and pharmacology. This compound, characterized by its complex structure, is primarily utilized in research related to cancer therapies and drug synthesis.

Cancer Research

One of the primary applications of this compound is in cancer research. It is noted for its structural similarity to Olaparib, a well-known inhibitor of poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. The compound may exhibit similar mechanisms of action, making it a candidate for further studies in cancer therapeutics.

Case Studies:

  • Research indicates that derivatives of this compound can interact with enzymes involved in DNA repair and cell proliferation, which are critical targets in cancer treatment .

Drug Synthesis Intermediates

The compound serves as an intermediate in the synthesis of various phthalazinone derivatives. These derivatives have been studied for their biological activities and potential therapeutic effects.

Synthesis Pathway:
The synthesis typically involves multiple steps where tert-butyl 4-(2-fluoro-5-benzoyl)piperazine derivatives are synthesized through various chemical reactions, including nucleophilic substitutions and coupling reactions .

Pharmacological Studies

Due to its unique structure, this compound is also being investigated for its pharmacological properties. Its interaction profiles suggest potential activity against various biological targets.

Potential Biological Activities:

  • Interaction with G-protein coupled receptors (GPCRs), which are vital in numerous physiological processes.

Medicinal Chemistry

In medicinal chemistry, the compound's unique combination of functional groups makes it an interesting target for developing new drugs with enhanced efficacy and reduced side effects.

Related Compounds:
A comparison with other compounds reveals that similar structures often exhibit varying biological activities:

Compound NameStructural FeaturesBiological Activity
OlaparibPARP inhibitorCancer therapy
Piperazine derivativesPiperazine ringAntidepressant activity
Fluorinated benzamidesFluorinated benzeneAnticancer properties

Experimental Procedures

The experimental procedures involving this compound would typically include:

  • Synthesis : Utilizing standard organic synthesis techniques to create the compound.
  • Biological Testing : Conducting assays to evaluate the compound's efficacy against cancer cell lines or other biological targets.
  • Molecular Docking Studies : To predict how the compound interacts at the molecular level with target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogues

Modifications to the Piperazine Substituent

A. Acylated Piperazine Derivatives
  • 4-(3-((4-(4,4-Difluorocyclohexane-1-carbonyl)piperazin-1-yl)methyl)-4-fluorobenzyl)phthalazin-1(2H)-one (A22): Molecular formula: C₂₇H₂₉F₃N₄O₂; molecular weight: 499.23.
  • 4-(3-((4-Cyclohexanecarbonylpiperazin-1-yl)methyl)-4-fluorobenzyl)phthalazin-1(2H)-one (A23) :
    • Molecular formula: C₂₇H₃₁FN₄O₂; molecular weight: 463.24.
    • Cyclohexanecarbonyl substitution reduces steric hindrance, improving synthetic yield (70–80%) relative to A22 (50–60%) .
B. Piperazine Bioisosteres
  • Tert-butyl 9-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate (17b) :
    • Incorporates a diazaspiro core instead of piperazine, enhancing conformational rigidity.
    • Reduced DMPK liabilities (e.g., metabolic stability improved by 30% in hepatic microsomes) but lower synthetic yield (40%) .

Benzohydrazide Analogues

  • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N′-propylbenzohydrazide (B2) :
    • Molecular formula: C₁₉H₁₉FN₄O₂; molecular weight: 355.15.
    • The hydrazide group introduces hydrogen-bonding capacity, increasing solubility (3.2 mg/mL in PBS) but reducing PARP-1 inhibitory activity (IC₅₀: 120 nM vs. parent compound’s IC₅₀: 1.2 nM) .
  • N′-Butyl-2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzohydrazide (B3) :
    • Molecular formula: C₂₀H₂₁FN₄O₂; molecular weight: 369.16.
    • Extended alkyl chain improves cellular uptake (Caco-2 Papp: 12 × 10⁻⁶ cm/s) but compromises selectivity for BRCA-deficient cells .

Thiourea and Urea Derivatives

  • 1-(4-((4-(2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazin-1-yl)sulfonyl)phenyl)-3-(pyridin-3-ylmethyl)thiourea (DDY01) :
    • Incorporates a sulfonyl-thiourea group, enhancing PARP-1 binding (Kd: 0.8 nM) but increasing molecular weight (MW: 658.12) and toxicity (CC₅₀ in HEK293: 15 μM) .

Key Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight LogP Solubility (PBS, mg/mL) PARP-1 IC₅₀ (nM)
Parent Compound 466.20 3.63 0.45 1.2
A22 499.23 4.2 0.18 2.5
B2 355.16 2.9 3.2 120
DDY01 658.12 2.1 0.09 0.8

Research Findings

  • Pharmacological Activity: The parent compound’s Boc group is essential for intermediate stability, but its removal (e.g., via HCl in methanol) yields the active piperazine derivative in Olaparib synthesis . Analogues with bulkier acyl groups (e.g., A22) show reduced potency due to steric clashes in the PARP-1 binding pocket .
  • SAR Insights: The phthalazinone methyl group is critical for π-π stacking with PARP-1’s His862 . Piperazine substitution with electron-withdrawing groups (e.g., difluoro in A22) enhances metabolic stability but reduces solubility .

Notes

  • Synthetic Challenges : The parent compound’s synthesis requires HBTU-mediated coupling in dimethylacetamide, achieving yields >80% .
  • Thermodynamic Stability : The Boc group’s cleavage is pH-sensitive, requiring precise control to avoid decomposition .

Q & A

Q. What are the key structural features influencing the reactivity of this compound in medicinal chemistry?

The compound contains a piperazine ring , a tert-butoxycarbonyl (Boc) protecting group , a fluorinated benzoyl moiety , and a 4-oxo-3,4-dihydrophthalazine substituent . The Boc group enhances solubility and stability during synthesis, while the fluorine atom modulates electronic effects and bioavailability. The phthalazine moiety may interact with biological targets like enzymes or receptors via π-π stacking or hydrogen bonding .

Q. What synthetic routes are validated for preparing this compound?

A common approach involves sequential functionalization of the piperazine ring. For example:

  • Step 1 : Boc protection of piperazine (e.g., using di-tert-butyl dicarbonate in THF at 0–5°C).
  • Step 2 : Coupling with fluorinated benzoyl chloride via nucleophilic acyl substitution.
  • Step 3 : Alkylation of the phthalazine derivative using a methylene linker (e.g., Knoevenagel condensation or reductive amination). Yields are typically optimized by controlling reaction time (e.g., 12–24 hours) and temperature (e.g., reflux in 1,4-dioxane) .

Q. How is purity assessed during synthesis?

Purity is confirmed via HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm. NMR (e.g., ¹H and ¹³C) is used to verify structural integrity. For example, the Boc group’s tert-butyl protons appear as a singlet at δ 1.4–1.5 ppm in ¹H NMR, while the phthalazine carbonyl resonates near δ 160–165 ppm in ¹³C NMR .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the coupling step?

Byproducts often arise from incomplete Boc deprotection or over-alkylation. Optimization strategies include:

  • Temperature control : Maintaining ≤40°C during acyl coupling to prevent Boc cleavage.
  • Catalyst screening : Using DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency.
  • Solvent selection : Polar aprotic solvents like DMF or THF improve solubility of intermediates .

Q. What computational tools are recommended for predicting solubility and bioavailability?

  • Log S calculations : Use tools like ChemAxon or Schrödinger QikProp to estimate aqueous solubility. For this compound, predicted Log S ≈ -4.2 (indicating poor solubility, necessitating co-solvents like DMSO).
  • Molecular dynamics simulations : Analyze interactions with biological membranes using GROMACS or NAMD .

Q. How can conflicting bioactivity data from different research groups be resolved?

Contradictions may stem from assay variability (e.g., cell line differences) or impurities. Mitigation strategies:

  • Standardized protocols : Use validated cell lines (e.g., HEK293 for receptor binding assays) and control batches with ≥95% purity.
  • Dose-response curves : Confirm IC50/EC50 values across multiple replicates.
  • Impurity profiling : Employ LC-MS to identify trace byproducts affecting activity .

Methodological Challenges and Solutions

Q. What analytical techniques are critical for characterizing stability under physiological conditions?

  • Forced degradation studies : Expose the compound to pH 1–10 buffers (37°C) and monitor degradation via LC-MS. The Boc group is prone to acidic hydrolysis, requiring stabilization with enteric coatings.
  • Mass spectrometry : Detect fragmentation patterns (e.g., loss of tert-butyl group at m/z 57).

Q. How can factorial design improve synthesis scalability?

A 2³ factorial design evaluates three factors:

  • Factor A : Reaction temperature (80°C vs. 110°C).
  • Factor B : Solvent ratio (THF:H2O = 3:1 vs. 5:1).
  • Factor C : Catalyst loading (5 mol% vs. 10 mol%). Response variables include yield and purity. Statistical tools like Minitab or JMP identify optimal conditions .

Q. What strategies mitigate solubility limitations in in vitro assays?

  • Co-solvent systems : Use DMSO (≤0.1% v/v) with cyclodextrin derivatives (e.g., HP-β-CD) to enhance dispersion.
  • Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) to improve cellular uptake .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate

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